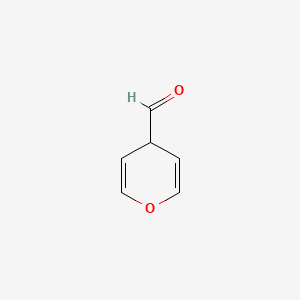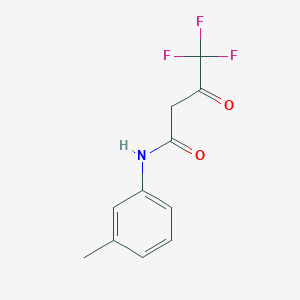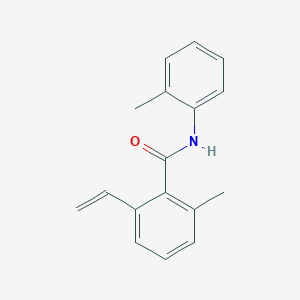
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxypropan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Substitution with tert-Butyl and Hydroxypropan-2-yl Groups: The tert-butyl and hydroxypropan-2-yl groups are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Catalyst Selection: Use of efficient catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often exploited in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl and hydroxypropan-2-yl groups, making it less sterically hindered.
(3-(tert-Butyl)phenyl)boronic Acid: Similar structure but without the hydroxypropan-2-yl group.
(5-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: Similar structure but without the tert-butyl group.
Uniqueness
(3-(tert-Butyl)-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both tert-butyl and hydroxypropan-2-yl groups, which provide steric hindrance and additional functionalization options. This makes it a valuable compound in organic synthesis and drug design, offering unique reactivity and binding properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H21BO3 |
|---|---|
Poids moléculaire |
236.12 g/mol |
Nom IUPAC |
[3-tert-butyl-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BO3/c1-12(2,3)9-6-10(13(4,5)15)8-11(7-9)14(16)17/h6-8,15-17H,1-5H3 |
Clé InChI |
ZTFZSXRVDRFZIF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)





![N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;chloride](/img/structure/B13975279.png)
